

An In-depth Technical Guide to Allylcyclopentane

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Compound of Interest

Compound Name: Allylcyclopentane

Cat. No.: B1265694

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **allylcyclopentane**, a valuable building block in organic synthesis. The document details its chemical identity, physicochemical properties, key synthetic protocols, and representative reactions. This guide is intended for professionals in research and development who require detailed technical information for laboratory applications.

Chemical Identification

Allylcyclopentane is a hydrocarbon compound consisting of a cyclopentane ring substituted with an allyl group.

- CAS Number: 3524-75-2[1]
- Preferred IUPAC Name: (Prop-2-en-1-yl)cyclopentane[1]
- Other IUPAC Name: prop-2-enylcyclopentane[2]
- Synonyms: 3-Cyclopentyl-1-propene, 3-Cyclopentylpropene[2]

Physicochemical Properties

A summary of the key physical and chemical properties of **allylcyclopentane** is presented in the table below. This data is essential for handling, storage, and application in chemical

synthesis.

Property	Value
Molecular Formula	C ₈ H ₁₄
Molecular Weight	110.20 g/mol
Appearance	Colorless liquid[1]
Boiling Point	127 °C (at 760 mmHg)[1]
Density	0.793 g/cm ³ [1]
Refractive Index (n ²⁰ /D)	1.4412[1]
Solubility	Insoluble in water; soluble in chloroform[1]
Flash Point	13.9 °C (closed cup)[1]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **allylcyclopentane** are provided below. These protocols are based on established chemical principles and may be adapted for specific laboratory conditions.

This protocol describes the preparation of **allylcyclopentane** from cyclopentylmagnesium bromide and allyl bromide. The Grignard reaction is a fundamental method for the formation of carbon-carbon bonds.

Materials:

- Magnesium turnings
- Cyclopentyl bromide
- Allyl bromide
- Anhydrous diethyl ether
- Iodine (crystal, as initiator)

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard glassware for inert atmosphere reactions (three-necked flask, reflux condenser, dropping funnel)

Procedure:

- Preparation of Grignard Reagent:
 - In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
 - Add a small crystal of iodine.
 - Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.
 - Maintain a gentle reflux by controlling the rate of addition of the cyclopentyl bromide solution.
 - After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of cyclopentylmagnesium bromide.
- Reaction with Allyl Bromide:
 - Cool the Grignard reagent solution in an ice bath.
 - Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:

- Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH_4Cl solution while cooling the flask in an ice bath.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the drying agent and remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to yield pure **allylcyclopentane**.

This protocol describes the conversion of the terminal alkene of **allylcyclopentane** to the corresponding primary alcohol, 3-cyclopentylpropan-1-ol. This two-step reaction proceeds with anti-Markovnikov regioselectivity and syn-stereochemistry.^[3]

Materials:

- **Allylcyclopentane**
- Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) solution (1 M in THF)
- Anhydrous tetrahydrofuran (THF)
- Aqueous sodium hydroxide (NaOH) solution (e.g., 3 M)
- Hydrogen peroxide (H_2O_2) solution (30%)
- Diethyl ether
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)

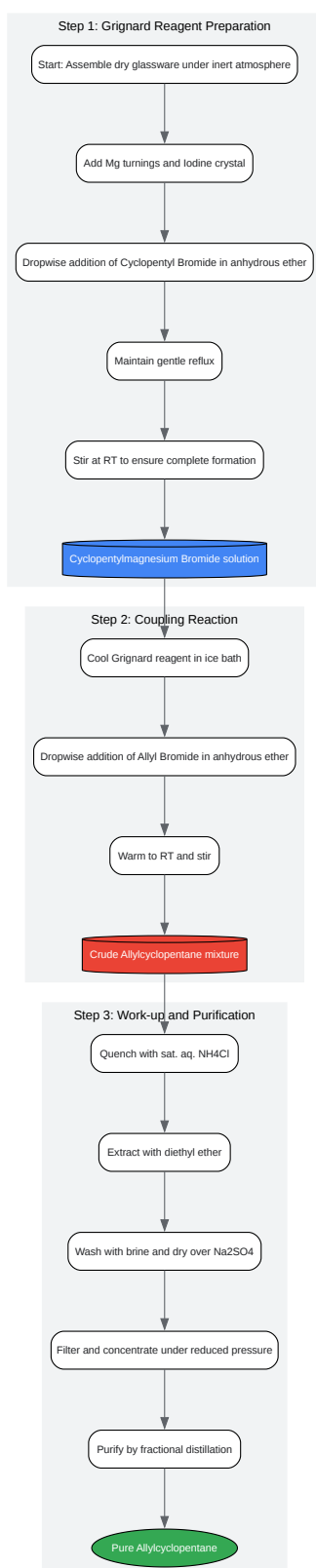
Procedure:

- Hydroboration:

- In a dry flask under an inert atmosphere, dissolve **allylcyclopentane** in anhydrous THF.
- Cool the solution in an ice bath.
- Slowly add the $\text{BH}_3 \cdot \text{THF}$ solution dropwise with stirring.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
- Oxidation:
 - Cool the reaction mixture again in an ice bath.
 - Carefully and slowly add the aqueous NaOH solution, followed by the dropwise addition of 30% H_2O_2 solution, maintaining the temperature below 30 °C.
 - After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.
- Work-up and Purification:
 - Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.
 - Separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 .
 - Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.
 - Purify the product by flash column chromatography or distillation.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of **allylcyclopentane** via the Grignard reaction, as detailed in the experimental protocol.



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Caption: Workflow for the Grignard synthesis of **allylcyclopentane**.

Allylcyclopentane in Drug Discovery and Development

While specific signaling pathways involving **allylcyclopentane** are not prominently documented, the cyclopentane scaffold itself is a significant structural motif in medicinal chemistry.[4] The conformational properties of the five-membered ring allow for the precise spatial arrangement of functional groups, making it a valuable template for the design of inhibitors and other biologically active molecules. For instance, cyclopentane derivatives have been successfully developed as potent inhibitors of influenza neuraminidase.[5] The allyl group on **allylcyclopentane** offers a reactive handle for further functionalization, enabling the synthesis of a diverse library of cyclopentane-based compounds for screening in drug discovery programs. Potential modifications of the allyl group, such as through hydroboration-oxidation, epoxidation, or metathesis, can introduce new functionalities and chiral centers, expanding the chemical space for lead optimization.

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